D-Lin-MC3-DMA

説明

準備方法

合成経路と反応条件

D-Lin-MC3-DMAの合成は、コア脂質構造の調製から始まる複数のステップを伴います。このプロセスには、通常、4-(N,N-ジメチルアミノ)酪酸と長鎖不飽和アルコールのエステル化が含まれます。 反応条件は、多くの場合、目的の生成物が得られるように、触媒と特定の温度制御の使用を必要とします .

工業生産方法

工業的な設定では、this compoundの生産は、高い収率と純度を保証する最適化された合成経路を使用してスケールアップされます。このプロセスには、一貫性を維持するために、反応パラメータの継続的な監視と調整が含まれます。 クロマトグラフィーなどの高度な精製技術が、最終生成物を分離するために使用されます .

化学反応の分析

反応の種類

D-Lin-MC3-DMAは、次のようなさまざまな化学反応を起こします。

酸化: この反応は脂質構造を改変し、そのイオン化特性に影響を与える可能性があります。

還元: この反応は、脂質上の官能基を変化させ、核酸との相互作用に影響を与えるために使用できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの条件は通常、反応が効率的に進行することを保証するために、制御された温度とpHレベルを伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成をもたらす可能性があり、一方、置換反応は、脂質が安定なナノ粒子を形成する能力を高める新しい官能基を導入することができます .

科学研究への応用

This compoundは、幅広い科学研究に用いられています。

科学的研究の応用

Key Applications

-

RNA Delivery Systems

- siRNA Therapeutics : D-Lin-MC3-DMA has been utilized in formulations aimed at delivering siRNA to hepatocytes for the treatment of hereditary transthyretin amyloidosis. Studies have demonstrated its ability to significantly reduce levels of target proteins, such as coagulation factor VII, in animal models .

- mRNA Vaccines : The lipid is also a component of mRNA vaccines, including those developed for SARS-CoV-2, where it aids in the effective delivery of genetic material to induce an immune response .

- Lipid Nanoparticle Formulation

-

Comparative Studies with Other Lipids

- Research comparing this compound with other ionizable lipids like ALC-0315 has shown varying degrees of efficacy and toxicity profiles in delivering siRNA. For instance, LNPs formulated with ALC-0315 exhibited higher knockdown efficiency but also increased liver toxicity compared to those using this compound .

Molecular Dynamics Simulations

Recent studies have employed molecular dynamics simulations alongside experimental techniques such as neutron reflectivity to understand the structural behavior of this compound within lipid bilayers. These investigations reveal that the choice of force field parameters significantly affects the predicted behavior and distribution of the lipid within nanoparticle formulations .

Endosomal Escape Mechanism

This compound enhances endosomal escape by delaying endosomal maturation, which allows for more efficient release of nucleic acids into the cytosol . This mechanism is vital for improving the therapeutic efficacy of RNA-based therapies.

Case Study 1: Treatment of Hereditary Transthyretin Amyloidosis

In a study focusing on the use of this compound for siRNA delivery, researchers demonstrated a significant reduction in transthyretin levels in mouse models. The study highlighted the lipid's potential for targeted therapy with minimal hepatotoxicity compared to other formulations .

Case Study 2: mRNA Vaccine Development

This compound has been incorporated into mRNA vaccine platforms, showcasing its ability to facilitate robust immune responses against pathogens like SARS-CoV-2. The formulation's efficiency was assessed through various immunological assays, confirming its role as a critical component in modern vaccine technology .

作用機序

D-Lin-MC3-DMAの作用機序は、主に、電荷相互作用による核酸の保護と脂質二重層の安定性に関係しています。これは、核酸の細胞内への取り込み効率を高めます。 さらに、this compoundは、ナノ粒子の取り込みを容易にするために、細胞の膜透過性を改変することができます . この化合物のイオン化可能な性質により、負に帯電した核酸と相互作用して、細胞に効率的に送達できる安定な複合体を形成することができます .

類似の化合物との比較

類似の化合物

ALC-0315: SARS-CoV-2 mRNAワクチンで使用され、this compoundと構造的に類似していますが、薬物動態特性が異なります.

SM-102: 核酸の送達を強化する役割で知られている、mRNAワクチンに使用されるもう1つのイオン化可能なカチオン性脂質です.

ユニークさ

This compoundは、その低毒性と核酸の送達における高い効率によって際立っています。 ALC-0315とSM-102と比較して、this compoundは、特に肝臓を標的とした治療法における遺伝子サイレンシングアプリケーションで優れた性能を示しています . そのユニークなpH依存性電荷特性により、核酸の効率的なカプセル化と放出が可能になり、多くの治療用途で好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Uniqueness

This compound stands out due to its low toxicity and high efficiency in delivering nucleic acids. Compared to ALC-0315 and SM-102, this compound has shown superior performance in gene silencing applications, particularly in liver-targeted therapies . Its unique pH-dependent charge properties allow for efficient encapsulation and release of nucleic acids, making it a preferred choice for many therapeutic applications .

生物活性

D-Lin-MC3-DMA, an ionizable cationic lipid, is gaining attention as a potent vehicle for delivering small interfering RNA (siRNA) and messenger RNA (mRNA) through lipid nanoparticles (LNPs). This article provides a comprehensive overview of its biological activity, including structural insights, efficacy in gene delivery, and comparative studies with other lipid formulations.

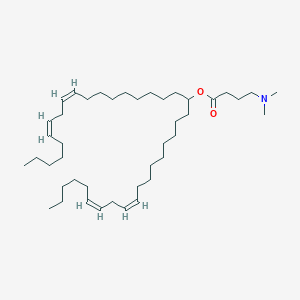

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which enhances its function as a delivery agent. The chemical name is (6 Z,9 Z,28 Z,31 Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, with a pK_a value of approximately 6.44 . This ionizable nature allows it to form stable complexes with negatively charged nucleic acids and facilitates their transport across cellular membranes.

The mechanism by which this compound operates involves the formation of LNPs that encapsulate nucleic acids. The lipid nanoparticles protect the cargo from degradation and promote cellular uptake. Upon reaching the target cells, the acidic environment triggers the release of the nucleic acids into the cytoplasm .

Efficacy in siRNA Delivery

This compound has been shown to effectively deliver siRNA to hepatocytes, which are critical for various therapeutic applications. A study comparing this compound with other ionizable cationic lipids like ALC-0315 revealed that while this compound was effective in delivering siRNA, ALC-0315 demonstrated superior knockdown efficiency for specific liver proteins at lower doses .

Table 1: Comparative Efficacy of Lipid Nanoparticles

| Lipid Composition | Target Protein | Dose (mg/kg) | Knockdown Efficiency | Liver Toxicity Markers |

|---|---|---|---|---|

| This compound | FVII | 1 | Moderate | None |

| ALC-0315 | FVII | 1 | High | Increased |

| This compound | ADAMTS13 | 1 | Low | None |

| ALC-0315 | ADAMTS13 | 1 | High | Increased |

Structural Insights

Recent studies utilizing molecular dynamics simulations and neutron reflectivity have provided valuable insights into the internal structure of LNPs formed with this compound. These studies emphasize the importance of selecting appropriate force field parameters to accurately model lipid behavior in mixed bilayers . The distribution of this compound within these bilayers varies significantly based on environmental pH, affecting its efficacy as a delivery vehicle.

Case Study 1: mRNA Vaccines

A notable application of this compound is in mRNA vaccines. Research has shown that LNPs containing this lipid can induce strong humoral immune responses when used to deliver mRNA encoding HIV antigens. The study compared different administration routes (intramuscular vs. subcutaneous) and found that the intramuscular route yielded a more robust immune response .

Case Study 2: Gene Silencing in Hepatocytes

In a comparative study involving gene silencing in mouse models, this compound was used to deliver siRNA targeting coagulation factors. Results indicated that while it effectively delivered siRNA, alternative lipids provided better knockdown efficiency without increasing liver toxicity markers at higher doses .

特性

IUPAC Name |

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNQCOGCKAESA-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224606-06-7 | |

| Record name | Dlin-mc3-dma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: While the exact fate is not fully elucidated, research suggests that after releasing the nucleic acid cargo, DLin-MC3-DMA likely integrates into cellular membranes or undergoes degradation and clearance. [, ]

ANone: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

ANone: Studies show that DLin-MC3-DMA-based LNPs can exhibit varying stability depending on factors like temperature, pH, and buffer composition. [, ] Research indicates that buffers like Tris and HEPES provide better cryoprotection than PBS. []

ANone: DLin-MC3-DMA-based LNPs have shown promise in various applications, including siRNA therapy, mRNA vaccines, and gene editing. [, , , , , ] Notably, it is a key component of the FDA-approved siRNA therapy, Onpattro®. [, ]

ANone: DLin-MC3-DMA is not typically considered a catalyst and its catalytic properties are not explored in the provided research.

ANone: Molecular Dynamics (MD) simulations have been extensively employed to study the behavior of DLin-MC3-DMA in lipid bilayers, its interaction with other LNP components like helper lipids, and its role in membrane fusion. [, , , , ]

ANone: While the research doesn't explicitly mention QSAR models specifically for DLin-MC3-DMA, structure-activity relationship studies have investigated the impact of modifications on lipid properties and LNP efficacy. [, , ]

ANone: Research indicates that alterations in the headgroup, linker, and tail regions of DLin-MC3-DMA can significantly impact LNP properties such as transfection efficiency, biodistribution, and toxicity. [, , , ] For instance, incorporating a disulfide bond in the linker region can enhance endosomal escape and mRNA delivery. []

ANone: Lipid shape, particularly the balance between the headgroup and tail regions, plays a critical role in LNP formation, stability, and intracellular trafficking. [] The charge state of DLin-MC3-DMA, influenced by pH and its shape, affects its interaction with other lipids and nucleic acids. []

ANone: Research suggests optimization of buffer composition, lipid ratios, and the addition of cryoprotectants like sucrose can improve LNP stability during storage. []

ANone: The choice and ratio of helper lipids like cholesterol, DSPC, and PEGylated lipids greatly influence LNP size, charge, encapsulation efficiency, and in vivo behavior. [, , , , , , ]

ANone: While the provided research focuses on the scientific aspects, it doesn't delve into specific SHE regulations for DLin-MC3-DMA. It is crucial to consult relevant regulatory guidelines for manufacturing and handling.

ANone: Studies on patisiran, an FDA-approved siRNA therapy using DLin-MC3-DMA, show that it exhibits a two-phase PK profile with a relatively long terminal elimination half-life. [, ]

ANone: Various cell lines, including hepatocytes (HuH-7) and immune cells, have been employed to assess LNP uptake, endosomal escape, gene silencing efficiency, and protein expression. [, , , , , ]

ANone: Rodent models, particularly mice, are frequently utilized to investigate LNP biodistribution, therapeutic efficacy, and potential toxicity. [, , , , ] Non-human primate studies have also been conducted to assess safety and efficacy. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to DLin-MC3-DMA.

ANone: While generally well-tolerated, research suggests that high doses of DLin-MC3-DMA-based LNPs can lead to transient liver enzyme elevations in some cases. [, , ]

ANone: Long-term safety data is still being gathered, but current research indicates that DLin-MC3-DMA-based LNPs have a manageable safety profile. []

ANone: Research is exploring surface modifications with targeting ligands like peptides, antibodies, or aptamers to enhance LNP specificity to tissues beyond the liver. [, , ]

ANone: Yes, studies have investigated alternative routes like intramuscular and subcutaneous administration, particularly for mRNA vaccines, with varying success in achieving target gene expression. [, , , ]

ANone: The research primarily focuses on the delivery aspects, with limited discussion on specific biomarkers for DLin-MC3-DMA-based therapies.

ANone: Common techniques include dynamic light scattering (DLS) for size and polydispersity index (PDI), transmission electron microscopy (TEM) for morphology, and zeta potential measurements for surface charge. [, , , , ]

ANone: Techniques like fluorescence spectroscopy or gel electrophoresis are often used to quantify encapsulated nucleic acids and determine encapsulation efficiency. [, , ]

ANone: The provided research primarily focuses on the biomedical applications and doesn't delve into details regarding environmental impact, recycling, alternatives, or historical context.

ANone: The development and understanding of DLin-MC3-DMA-based therapies require expertise from various fields, including:

- Chemistry: Synthesis and characterization of novel lipids. [, , , ]

- Biochemistry: Understanding lipid-nucleic acid interactions and intracellular trafficking pathways. [, , ]

- Pharmaceutics: Formulation optimization for enhanced stability, delivery, and targeting. [, , , ]

- Immunology: Elucidating the immune responses elicited by LNP-based vaccines and therapeutics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。